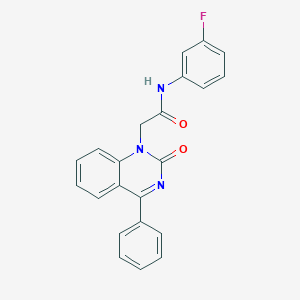
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOA is a synthetic compound that is structurally similar to quinazoline, a naturally occurring compound found in many plants. FOA has been shown to have a number of interesting properties, including its ability to interact with certain biological pathways in the body. In
科学的研究の応用
Analgesic and Anti-inflammatory Potential
Research has demonstrated the analgesic and anti-inflammatory activities of quinazolinyl acetamides. A study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one showed potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Activities
Another study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for in vitro antimicrobial (using the tube dilution technique) and anticancer (MTT assay) activities. Some compounds displayed significant antimicrobial activity comparable to standard drugs (ciprofloxacin and fluconazole), and one compound was identified with notable anticancer activity, although less potent than standard drugs (5-fluorouracil and tomudex). Molecular docking studies supported the potential of these compounds as lead structures for anticancer drug design (Mehta et al., 2019).
Structural and Fluorescence Properties
Research into the structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed their ability to form gels or crystalline solids upon treatment with various mineral acids. These compounds, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, exhibited enhanced fluorescence emission at lower wavelengths than the parent compound, indicating their potential for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma & Baruah, 2007).
Neurokinin-1 Receptor Antagonist Properties
A compound with a structure incorporating N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl) demonstrated potent neurokinin-1 (NK1) receptor antagonist properties. This finding is significant for the development of new therapeutic agents targeting NK1 receptors, which are implicated in various physiological and pathological processes, including pain, depression, and emesis (Harrison et al., 2001).
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIZJSLGKYIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)
![N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2769466.png)


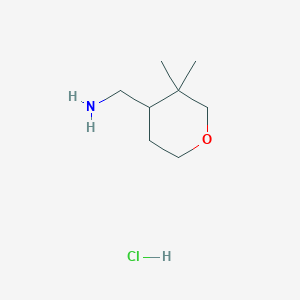

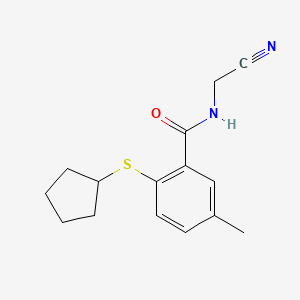
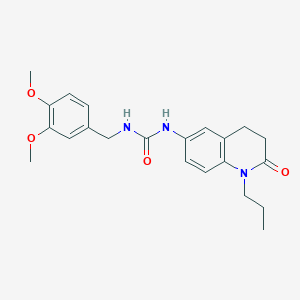
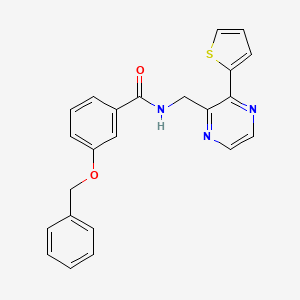

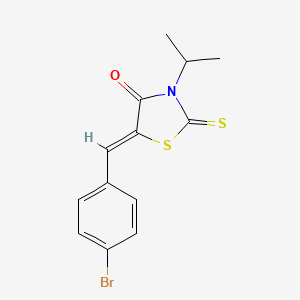
![Ethyl 4-oxo-5-[[2-(4-phenylphenyl)acetyl]amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769481.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2769486.png)